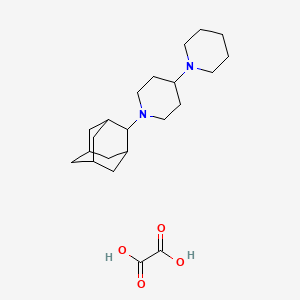
1'-(2-adamantyl)-1,4'-bipiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-adamantyl)-1,4'-bipiperidine oxalate, also known as ADBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. ADBP is a derivative of the adamantane family of compounds, which have been extensively studied for their pharmacological properties. In recent years, researchers have focused on the synthesis and characterization of ADBP and its potential use as a tool in neuroscience research.
Mecanismo De Acción
The mechanism of action of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate is not fully understood, but it is thought to act as a competitive inhibitor of DAT. By binding to DAT, this compound prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to have an impact on dopamine signaling in the brain. Studies have shown that this compound can increase dopamine release and prolong the effects of dopamine in the brain. This has potential implications for the treatment of neurological disorders such as Parkinson's disease and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1'-(2-adamantyl)-1,4'-bipiperidine oxalate in lab experiments is its high affinity for DAT. This makes it a useful tool for studying the function of this protein and its role in dopamine signaling. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful handling due to its high solubility.
Direcciones Futuras
There are many potential future directions for research on 1'-(2-adamantyl)-1,4'-bipiperidine oxalate. One area of interest is the development of new drugs that target DAT and other proteins involved in dopamine signaling. This compound could be used as a starting point for the development of these drugs, as it has a high affinity for DAT and can provide insights into the function of this protein. Another area of interest is the use of this compound in imaging studies to visualize dopamine signaling in the brain. By attaching a fluorescent tag to this compound, researchers could track its movement in the brain and gain a better understanding of dopamine signaling in vivo. Overall, this compound has great potential for advancing our understanding of dopamine signaling and its role in neurological disorders.
Métodos De Síntesis
The synthesis of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate involves a multi-step process that begins with the reaction of 2-adamantanone with ethylamine to form 1-(2-adamantyl) ethylamine. This intermediate is then reacted with piperidine to form 1-(2-adamantyl)-4-piperidinol, which is further converted to this compound by reaction with oxalic acid. The final product is obtained as a white crystalline powder that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1'-(2-adamantyl)-1,4'-bipiperidine oxalate has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the most notable applications of this compound is its use as a ligand for the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and it is a target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to bind to DAT with high affinity, making it a useful tool for studying the function of this protein.
Propiedades
IUPAC Name |
1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2.C2H2O4/c1-2-6-21(7-3-1)19-4-8-22(9-5-19)20-17-11-15-10-16(13-17)14-18(20)12-15;3-1(4)2(5)6/h15-20H,1-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUSHZIZEAPIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)
![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5230249.png)

![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)
![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5230306.png)